

synthesis of 6,7-Dibromonaphthalene-2,3-dicarbonitrile from dicyanonaphthalene

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Compound of Interest

Compound Name: 6,7-Dibromonaphthalene-2,3-dicarbonitrile

Cat. No.: B1298471

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Application Note: Synthesis of 6,7-Dibromonaphthalene-2,3-dicarbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **6,7-Dibromonaphthalene-2,3-dicarbonitrile**, a key precursor for naphthalocyanines used in applications like photodynamic therapy and near-infrared optics.^[1] The synthesis is achieved through the direct bromination of 2,3-dicyanonaphthalene. This application note includes a step-by-step experimental protocol, safety precautions, and a summary of material properties. The workflow is visualized to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Compound Data and Properties

The key physical and chemical properties of the target compound, **6,7-Dibromonaphthalene-2,3-dicarbonitrile**, are summarized below.

Property	Value	Reference
CAS Number	74815-81-9	[2] [3]
Molecular Formula	C ₁₂ H ₄ Br ₂ N ₂	[1] [2] [3] [4]
Molecular Weight	335.98 g/mol	[1] [2]
IUPAC Name	6,7-dibromonaphthalene-2,3-dicarbonitrile	[2]
Purity (Typical)	≥98%	[3]
Appearance	White to pale yellow crystalline solid	[4]

Synthesis Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction. The naphthalene core of the starting material, 2,3-dicyanonaphthalene, is brominated at the 6 and 7 positions using a suitable brominating agent like N-Bromosuccinimide (NBS) in an acidic solvent.

Caption: Reaction scheme for the bromination of 2,3-dicyanonaphthalene.

Detailed Experimental Protocol

This protocol details the synthesis of **6,7-Dibromonaphthalene-2,3-dicarbonitrile** from 2,3-dicyanonaphthalene.

3.1. Materials and Equipment

- Reactants:
 - 2,3-Dicyanonaphthalene (1.0 eq.)
 - N-Bromosuccinimide (NBS) (2.2 eq.)
- Solvent:
 - Glacial Acetic Acid

- Purification:
 - Distilled Water
 - Ethanol (for recrystallization)
- Equipment:
 - Three-neck round-bottom flask
 - Reflux condenser
 - Magnetic stirrer with heating mantle
 - Thermometer
 - Buchner funnel and flask for vacuum filtration
 - Standard laboratory glassware

3.2. Safety Precautions

- Conduct the reaction in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle with care.
- Glacial acetic acid is corrosive and has a strong odor. Avoid inhalation and skin contact.
- The target product is toxic if swallowed, in contact with skin, or if inhaled.[\[2\]](#)

3.3. Synthesis Procedure

- Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer.

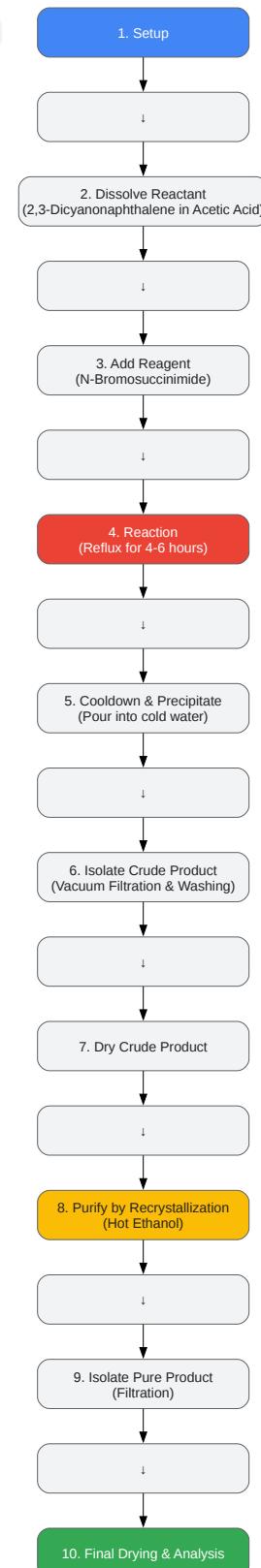
- Dissolution: To the flask, add 2,3-dicyanonaphthalene (1.0 eq.) and glacial acetic acid. Stir the mixture until the starting material is fully dissolved.
- Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.2 eq.) to the solution in portions to control any initial exotherm.
- Reaction: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Precipitation: Pour the cooled reaction mixture into a beaker containing a large volume of cold distilled water. A precipitate of the crude product will form.
- Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of distilled water to remove acetic acid and any remaining succinimide.
- Drying: Dry the crude product in a vacuum oven at 60-70°C.

3.4. Purification

- Recrystallization: Dissolve the crude, dried product in a minimum amount of hot ethanol.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Final Drying: Dry the purified **6,7-Dibromonaphthalene-2,3-dicarbonitrile** under vacuum to a constant weight.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis protocol from setup to the final purified product.



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Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

Parameter	Expected Result	Method
Yield	75-85% (Typical)	Gravimetric
Appearance	Pale yellow crystalline solid	Visual Inspection
Melting Point	Not specified in search results	Melting Point Apparatus
Purity	≥98%	HPLC, NMR
Identity	Consistent with structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry[4]

The presence of bromine atoms and cyano groups makes this compound a versatile building block for synthesizing more complex molecules, particularly through substitution reactions where bromine can be replaced or reduction of the cyano groups.[1] Its electron-withdrawing properties also make it suitable for applications in organic electronics.[4]

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References

- 1. 6,7-Dibromonaphthalene-2,3-dicarbonitrile | 74815-81-9 | Benchchem [benchchem.com]
- 2. 2,3-Dibromo-6,7-dicyanonaphthalene | C12H4Br2N2 | CID 630682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Buy 6,7-Dibromonaphthalene-2,3-dicarbonitrile | 74815-81-9 [smolecule.com]
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